molecular formula C10H10N2 B14744471 [Cyclopropyl(diazo)methyl]benzene CAS No. 772-30-5

[Cyclopropyl(diazo)methyl]benzene

Cat. No.: B14744471
CAS No.: 772-30-5
M. Wt: 158.20 g/mol
InChI Key: YNDZVQSCSZBSOZ-UHFFFAOYSA-N
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Description

[Cyclopropyl(diazo)methyl]benzene: is an organic compound with the molecular formula C10H10N2 . It is characterized by the presence of a cyclopropyl group, a diazo group, and a benzene ring. This compound is of interest due to its unique chemical structure and reactivity, making it a valuable reagent in organic synthesis and various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [Cyclopropyl(diazo)methyl]benzene typically involves the reaction of cyclopropylmethyl ketone with diazomethane. The reaction is carried out under controlled conditions to ensure the formation of the desired diazo compound. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: [Cyclopropyl(diazo)methyl]benzene is used as a reagent in organic synthesis, particularly in the formation of cyclopropane derivatives and other complex organic molecules. It is also utilized in multicomponent reactions to create diverse chemical libraries .

Biology and Medicine: In biological research, diazo compounds are explored for their potential as enzyme inhibitors and probes for studying biochemical pathways. This compound may be used in the development of new pharmaceuticals and as a tool for investigating biological systems .

Industry: The compound’s reactivity makes it valuable in the synthesis of fine chemicals and materials. It can be used in the production of polymers, agrochemicals, and other industrial products .

Mechanism of Action

The mechanism of action of [Cyclopropyl(diazo)methyl]benzene involves the generation of reactive intermediates, such as carbenes, upon decomposition of the diazo group. These intermediates can then participate in various chemical reactions, including cycloadditions and insertions. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

Uniqueness: [Cyclopropyl(diazo)methyl]benzene is unique due to the presence of the cyclopropyl group, which imparts distinct reactivity and stability compared to other diazo compounds. This uniqueness makes it a valuable reagent in specific synthetic applications and research contexts .

Properties

CAS No.

772-30-5

Molecular Formula

C10H10N2

Molecular Weight

158.20 g/mol

IUPAC Name

[cyclopropyl(diazo)methyl]benzene

InChI

InChI=1S/C10H10N2/c11-12-10(9-6-7-9)8-4-2-1-3-5-8/h1-5,9H,6-7H2

InChI Key

YNDZVQSCSZBSOZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=[N+]=[N-])C2=CC=CC=C2

Origin of Product

United States

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